molecular formula C11H10N2O4 B2754003 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 1359730-93-0

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene

Cat. No.: B2754003
CAS No.: 1359730-93-0
M. Wt: 234.211
InChI Key: IPKWZAYYRGUZMQ-KPKJPENVSA-N
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Description

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene is an organic compound featuring a nitrobenzene core substituted at the 1-position with a [(cyclopropylcarbonyl)oxy]iminomethyl group. This structure combines the electron-withdrawing nitro group (–NO₂) with a cyclopropylcarbonyloxyimine moiety, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-11(9-4-5-9)17-12-7-8-2-1-3-10(6-8)13(15)16/h1-3,6-7,9H,4-5H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKWZAYYRGUZMQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene typically involves the reaction of cyclopropylcarbonyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-aminobenzene.

    Substitution: Formation of various substituted nitrobenzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block in the development of new materials with specific properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime moiety can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropylcarbonyl group adds steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

Clethodim (2-[1-[[(E-3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one)
  • Key Differences: Clethodim contains a cyclohexenone ring substituted with hydroxy, thioether, and imino oxy groups, whereas 1-({[(cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene has a nitrobenzene backbone. The cyclopropylcarbonyl group in the target compound contrasts with Clethodim’s 3-chloroallyloxyimino moiety.
  • Toxicity Profile: Clethodim exhibits moderate aquatic toxicity (LC₅₀ = 20.2 mg/L for Daphnia magna; EC₅₀ = 11.4 mg/L for Scenedesmus quadricauda growth rate) . The nitro group in this compound may enhance oxidative stress in biological systems, but empirical data are lacking.
Propaquizafop (2-(((1-methylethylidene)amino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)
  • Key Differences: Propaquizafop includes a quinoxaline ring and a phenoxypropanoate ester, differing from the nitrobenzene core of the target compound. Both compounds share imino oxy functional groups but differ in electronic and steric effects due to substituents .

Compounds with Imino Oxy Ester Moieties

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane
  • Key Differences :
    • This compound substitutes a cyclododecane ring with a 4-methylbenzoyloxyimine group, contrasting with the nitrobenzene and cyclopropylcarbonyl groups in the target compound.
  • Safety Profile: Classified as a skin/eye irritant (Category 2 hazard) with respiratory toxicity risks . Similar hazards may apply to this compound due to reactive imino oxy groups.

Data Table: Comparative Properties

Compound Core Structure Key Functional Groups Toxicity/EC₅₀/LC₅₀
This compound Nitrobenzene –NO₂, cyclopropylcarbonyloxyimine Not reported
Clethodim Cyclohexenone Hydroxy, thioether, imino oxy LC₅₀ = 20.2 mg/L (Daphnia)
Propaquizafop Quinoxaline Quinoxalinyloxy, phenoxypropanoate ester Not reported (herbicidal use)
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane Cyclododecane 4-Methylbenzoyloxyimine Skin/eye irritant (Category 2)

Research Implications and Gaps

  • Reactivity: The nitro group in this compound may increase electrophilicity compared to non-nitro analogs like Clethodim.
  • Safety: The imino oxy group’s reactivity (evident in cyclododecane analog ) necessitates stringent handling protocols.

Biological Activity

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene, with the CAS number 1359730-93-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H10_{10}N2_2O4_4
  • Molecular Weight : 234.21 g/mol
  • Structure : The compound features a nitro group attached to a benzene ring, along with a cyclopropylcarbonyl oxime substituent.

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Properties : The nitro group may contribute to antioxidant activities, which can protect cells from oxidative stress.
  • Interaction with Receptors : There is potential for this compound to interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell growth. Specific studies have reported IC50_{50} values indicating significant cytotoxicity against breast cancer and leukemia cell lines.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
CCRF-CEM (Leukemia)10Inhibition of proliferation

Antimicrobial Activity

Research has also suggested that this compound exhibits antimicrobial properties. In particular:

  • Bacterial Strains Tested : The compound has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of similar nitrobenzene derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results suggested that these compounds could effectively neutralize free radicals, indicating potential protective effects against oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Nitration of a benzene derivative at the meta position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group .
  • Step 2 : Introduction of the cyclopropylcarbonyloxyiminomethyl group via condensation of 3-nitrobenzaldehyde with cyclopropylcarbonyl hydroxylamine under acidic catalysis (e.g., HCl/EtOH, 60°C) .
  • Yield Optimization : Use of anhydrous conditions, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity and yield .

Q. How can the structure of this compound be unambiguously characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C3, cyclopropylcarbonyloxyimino methyl at C1). Key signals include δ ~8.1 ppm (aromatic protons) and δ ~1.2 ppm (cyclopropyl CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₁N₂O₄) and isotopic patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (Nitro group) .

Q. What are the key reactivity patterns of the nitro and imino functional groups in this compound?

  • Nitro Group :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, yielding 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-aminobenzene. Competing side reactions (e.g., over-reduction) are mitigated by controlling H₂ pressure and reaction time .
    • Imino Group :
  • Nucleophilic Substitution : The imino methyl group can undergo substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), forming derivatives like 1-(alkylamino)-3-nitrobenzene .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropylcarbonyloxy group influence reaction selectivity?

  • Steric Effects : The cyclopropyl ring imposes steric hindrance, limiting access to the imino group and favoring reactions at the less hindered nitro group .
  • Electronic Effects : The electron-withdrawing cyclopropylcarbonyloxy group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the nitro group .
  • Experimental Validation : Comparative studies using substituents with varying steric bulk (e.g., tert-butyl vs. methyl) reveal reaction rate differences via kinetic assays .

Q. What strategies mitigate competing side reactions during nitro group reduction?

  • Catalyst Selection : Pt/C or Raney Ni may offer better selectivity than Pd-C for partial reduction .
  • Protecting Groups : Temporarily protecting the imino group (e.g., acetylation) prevents undesired interactions during reduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce byproduct formation .

Q. What are the potential applications of this compound in materials science or drug discovery?

  • Materials Science :

  • As a photoactive moiety in supramolecular polymers due to its nitro-aromatic π-system .
    • Pharmaceutical Research :
  • Structural analogs (e.g., WS-6 in evidence 9) demonstrate kinase inhibition, suggesting utility as a scaffold for targeted drug design .
    • Agrochemicals :
  • Similar imino-containing compounds (e.g., clethodim in evidence 16) act as herbicides, indicating potential for herbicidal activity studies .

Q. How can computational methods predict the compound’s environmental persistence or toxicity?

  • QSAR Modeling : Relates molecular descriptors (e.g., logP, polar surface area) to ecotoxicological endpoints (e.g., LC₅₀ for Daphnia magna) .
  • Degradation Pathways : Density functional theory (DFT) simulations predict hydrolysis pathways under acidic/basic conditions, validated via HPLC-MS .

Contradictions and Resolutions

  • Synthetic Routes : proposes nitration followed by substitution, while evidence 6 favors direct condensation. Resolution lies in step-specific optimization: nitration first ensures regioselectivity, while condensation may require protecting groups .
  • Toxicity Data : While no direct data exists for this compound, structurally related herbicides (evidence 11, 16) suggest moderate aquatic toxicity (EC₅₀ ~10–20 mg/L), necessitating experimental validation .

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